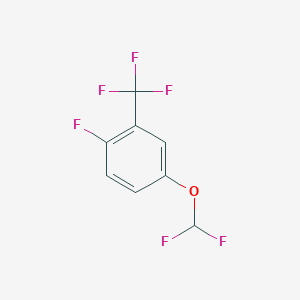

4-(Difluoromethoxy)-1-fluoro-2-(trifluoromethyl)benzene

Vue d'ensemble

Description

4-(Difluoromethoxy)-1-fluoro-2-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of fluorine and trifluoromethyl groups. These substituents confer unique chemical properties, making the compound valuable in various scientific and industrial applications. The trifluoromethyl group, in particular, is known for its high electronegativity and lipophilicity, which can enhance the stability and bioactivity of molecules .

Méthodes De Préparation

One common method is the radical trifluoromethylation of aromatic compounds, which can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators . Industrial production methods may involve the use of specialized catalysts and reaction conditions to optimize yield and purity .

Analyse Des Réactions Chimiques

4-(Difluoromethoxy)-1-fluoro-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine or trifluoromethyl groups.

Oxidation and Reduction: The presence of fluorine atoms can influence the oxidation and reduction behavior of the compound, potentially leading to the formation of different oxidation states.

Cross-Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Agents : Fluorinated compounds are known for their biological activity. Research indicates that derivatives of fluorinated benzene compounds can act as potent inhibitors of tubulin polymerization, which is crucial in cancer treatment. For example, similar compounds have shown effectiveness in preclinical studies targeting various cancer types by disrupting microtubule dynamics .

Case Study : A study demonstrated that fluorinated analogs of known anticancer agents exhibited improved bioavailability and reduced toxicity. The incorporation of difluoromethoxy and trifluoromethyl groups enhances lipophilicity, allowing better cell membrane penetration and efficacy against tumor cells .

Agrochemicals

Pesticide Development : The unique electronic properties imparted by fluorine atoms make these compounds valuable in designing new agrochemicals. Fluorinated aromatic compounds have been utilized to develop herbicides and fungicides with enhanced potency and selectivity.

Case Study : Research on the synthesis of fluorinated benzene derivatives has led to the development of novel herbicides that exhibit increased efficacy against resistant weed species. The incorporation of difluoromethoxy groups has been shown to improve the compound's binding affinity to target enzymes in plants, leading to higher herbicidal activity .

Materials Science

Fluorinated Polymers : The compound can serve as a precursor for synthesizing fluorinated polymers, which possess unique properties such as high thermal stability and chemical resistance. These polymers are critical in various applications, including coatings, electronics, and membranes.

Data Table: Properties of Fluorinated Polymers Derived from 4-(Difluoromethoxy)-1-fluoro-2-(trifluoromethyl)benzene

| Property | Value |

|---|---|

| Thermal Stability | >300°C |

| Chemical Resistance | Excellent |

| Electrical Insulation | High |

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions that incorporate difluoromethoxy and trifluoromethyl functionalities into the benzene ring. Methods often include:

- Reactions with Fluorinating Agents : Utilizing reagents like cesium carbonate in dimethylformamide at elevated temperatures to introduce fluorine atoms.

- Electrophilic Aromatic Substitution : Employing electrophiles that contain difluoromethoxy groups to achieve selective substitution on the aromatic ring.

Mécanisme D'action

The mechanism of action of 4-(Difluoromethoxy)-1-fluoro-2-(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and stability. This interaction can modulate the activity of the target molecules, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar compounds to 4-(Difluoromethoxy)-1-fluoro-2-(trifluoromethyl)benzene include other fluorinated aromatic compounds such as:

- 4-(Trifluoromethoxy)benzene

- 1,4-Bis(trifluoromethyl)benzene

- 4-(Difluoromethoxy)benzaldehyde

These compounds share similar structural features but differ in the number and position of fluorine and trifluoromethyl groups. The unique combination of substituents in this compound provides distinct chemical properties, making it particularly valuable in specific applications .

Activité Biologique

4-(Difluoromethoxy)-1-fluoro-2-(trifluoromethyl)benzene is a fluorinated aromatic compound that exhibits unique chemical properties due to the presence of multiple fluorine atoms and a difluoromethoxy group. This structure is significant in various biological and chemical applications, particularly in medicinal chemistry and agrochemical development. The compound's biological activity is primarily attributed to its interactions with molecular targets, which can modulate enzymatic and receptor functions.

Structure and Composition

- IUPAC Name : this compound

- Molecular Formula : C8H4F6O

- Molecular Weight : 230.11 g/mol

- CAS Number : 1417566-45-0

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | Not specified |

| Solubility | Varies by solvent |

| Appearance | Colorless liquid |

The mechanism of action for this compound involves its binding affinity to various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, which can lead to increased membrane permeability and bioavailability. This compound has shown potential in modulating enzyme activities, particularly in pathways related to inflammation and cancer.

Interaction with Enzymes

The compound has been evaluated for its inhibitory effects on several enzymes:

- Cholinesterases (AChE and BChE) : Studies indicate that fluorinated compounds can exhibit dual inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission regulation. For instance, certain derivatives have shown IC50 values ranging from 5.4 μM to 30.1 μM against these enzymes .

- Cyclooxygenase-2 (COX-2) : Inhibitors of COX-2 are valuable for their anti-inflammatory properties. The presence of electron-withdrawing groups like trifluoromethyl enhances the compound's ability to inhibit COX-2 activity .

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound:

- Cytotoxicity : The compound has been tested against various cancer cell lines, such as MCF-7 (breast cancer) and Hek293-T cells, showing moderate cytotoxic effects .

- Antioxidant Activity : The compound's ability to scavenge free radicals has been assessed, indicating potential protective effects against oxidative stress .

Case Studies

- Inhibition of Enzyme Activity : A study demonstrated that derivatives of this compound inhibited cholinesterases with varying degrees of potency, suggesting its utility in developing treatments for conditions like Alzheimer's disease.

- Cancer Cell Line Testing : Compounds similar to this compound were tested against MCF-7 cells, revealing promising results in inhibiting cell proliferation .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other fluorinated compounds:

| Compound Name | Biological Activity | IC50 Values (μM) |

|---|---|---|

| 4-Trifluoromethoxybenzene | Moderate AChE inhibition | 10.4 |

| 1-Fluoro-4-iodo-2-(trifluoromethyl)benzene | Cytotoxic against cancer cell lines | Varies |

| 4-Difluoromethoxybenzaldehyde | Antioxidant properties | Not specified |

Propriétés

IUPAC Name |

4-(difluoromethoxy)-1-fluoro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F6O/c9-6-2-1-4(15-7(10)11)3-5(6)8(12,13)14/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVWSNZXDZBVNKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)F)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.